1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone
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Overview
Description
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6ClF3NO It is a pyridine derivative characterized by the presence of chloro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-(trifluoromethyl)pyridine and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a diverse array of chemical derivatives.
Scientific Research Applications
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone and 1-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanone.
Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5ClF3NO |
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Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-3-13-7(2-6(5)9)8(10,11)12/h2-3H,1H3 |
InChI Key |
GDWSMOSPCGKDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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